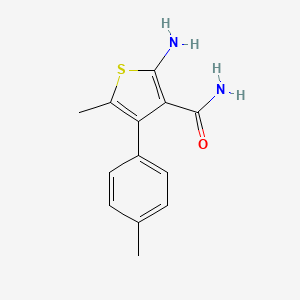

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide

Descripción general

Descripción

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Substitution Reactions: The introduction of the amino and carboxamide groups can be achieved through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the carboxamide group can be formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogens, alkyl halides, or acyl chlorides for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is investigated for its potential as a pharmaceutical intermediate due to its biological activity against various targets, including:

- Anti-inflammatory Activity : Research indicates that thiophene derivatives can inhibit enzymes involved in inflammatory processes. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways. Studies have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- Antimicrobial Activity : It has been evaluated for its antibacterial properties against several pathogens, with minimum inhibitory concentrations (MIC) indicating significant activity against strains such as Staphylococcus aureus and Escherichia coli .

Biological Studies

The compound is utilized in studies related to enzyme inhibition, receptor binding, and cellular assays. Its interactions with biological systems can lead to significant alterations in enzyme activity and cellular processes.

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used in the production of specialty chemicals, dyes, and pigments.

Anti-inflammatory Study

A study evaluated the efficacy of related thiophene derivatives against the enzyme 5-lipoxygenase, revealing an IC50 value of 29.2 µM, suggesting potential for similar activity in the target compound .

Anticancer Study

In vitro studies on human leukemia cell lines indicated significant cytotoxic effects when treated with thiophene derivatives similar to this compound. Treated cells displayed altered morphology and reduced viability, highlighting its potential as an anticancer agent .

Antimicrobial Study

Research on antimicrobial activity revealed that the compound exhibited significant antibacterial effects with MIC values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at receptor sites.

Pathway Modulation: Influencing signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another thiophene derivative with similar biological activities.

2-Amino-5-methyl-1,3,4-thiadiazole: Shares structural similarities and is used in similar applications.

Uniqueness

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and carboxamide groups enhances its potential as a versatile scaffold in medicinal chemistry and materials science.

Actividad Biológica

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide, a compound belonging to the thiophene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₃H₁₄N₂O₂S. Its structure features a thiophene ring substituted with an amino group and a carboxamide, which are critical for its biological activity. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach is Gewald's method, which involves the reaction of α-cyano esters with thioketones in the presence of amines. This method allows for the formation of substituted thiophenes efficiently .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Preliminary findings suggest that it may act as a COX inhibitor, thus providing therapeutic potential for inflammatory diseases .

- Neuroprotective Properties : Emerging research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells .

Case Studies

-

Anticancer Efficacy :

- A study assessed the cytotoxicity of this compound against various cancer cell lines, revealing promising results that warrant further exploration in vivo.

- The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

-

Inhibition of COX Enzymes :

- In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 activity, suggesting its potential as an anti-inflammatory agent.

- Dose-response studies indicated that higher concentrations significantly reduced prostaglandin synthesis.

Data Table: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | OVXF 899 (Ovarian Cancer) | 2.76 | |

| Anticancer | PXF 1752 (Mesothelioma) | 9.27 | |

| COX Inhibition | COX-1 | Not specified | |

| COX Inhibition | COX-2 | Not specified |

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug discovery. Its anticancer properties are particularly noteworthy, suggesting avenues for further development into therapeutic agents targeting specific malignancies.

Propiedades

IUPAC Name |

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-5-9(6-4-7)10-8(2)17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWIUBJZKACEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395401 | |

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438194-93-5 | |

| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.